molecular formula C18H15ClF2N2O B5513937 2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B5513937
M. Wt: 348.8 g/mol
InChI Key: WQVBIOASHIQGLA-UHFFFAOYSA-N
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Description

2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with chloro and fluoro groups, as well as an indole moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

    Oxidation Products: Indole-2,3-dione derivatives.

    Reduction Products: Indoline derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity . The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the indole moiety and the chloro/fluoro substituents allows for versatile applications in various research fields .

Properties

IUPAC Name

2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF2N2O/c1-10-11(12-4-2-3-5-17(12)23-10)6-7-22-18(24)13-8-15(20)16(21)9-14(13)19/h2-5,8-9,23H,6-7H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVBIOASHIQGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC(=C(C=C3Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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